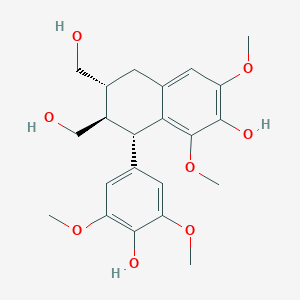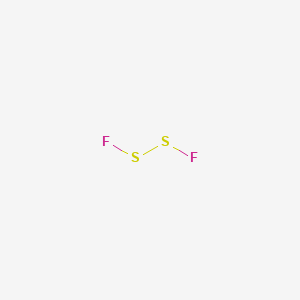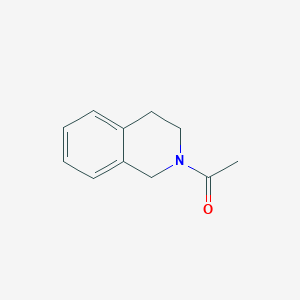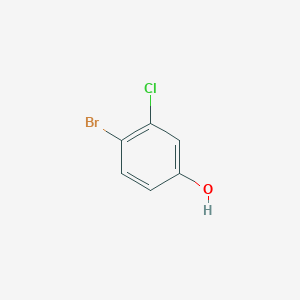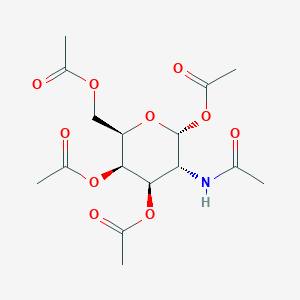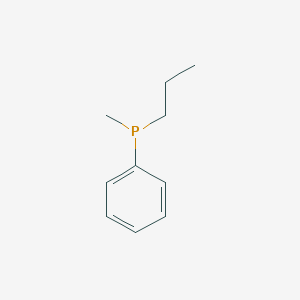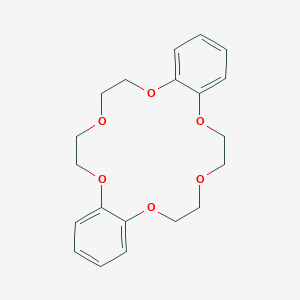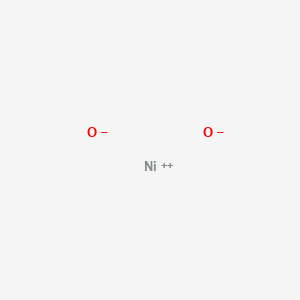
1,2,3-プロパントリカルボン酸, 2-ヒドロキシ-, 銅塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
Citric acid is a tricarboxylic acid that is propane-1,2,3-tricarboxylic acid bearing a hydroxy substituent at position 2. It is an important metabolite in the pathway of all aerobic organisms. It has a role as a food acidity regulator, a chelator, an antimicrobial agent and a fundamental metabolite. It is a conjugate acid of a citrate(1-) and a citrate anion.
A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium-chelating ability. Citric acid is one of the active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020. It is also used in combination with magnesium oxide to form magnesium citrate, an osmotic laxative.
Citric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Anhydrous citric acid is a Calculi Dissolution Agent and Anti-coagulant. The mechanism of action of anhydrous citric acid is as an Acidifying Activity and Calcium Chelating Activity. The physiologic effect of anhydrous citric acid is by means of Decreased Coagulation Factor Activity.
Citric Acid is a natural product found in Camellia sinensis, Diplachne fusca, and other organisms with data available.
Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.
A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium chelating ability.
See also: Citric Acid Monohydrate (narrower).
科学的研究の応用
離乳仔豚の成長性能
クエン酸銅は、離乳仔豚の食餌療法で使用されてきました。 クエン酸銅を銅として125 ppm含む飼料を与えた豚は、クエン酸銅を銅として15 ppmまたは62 ppm含む飼料を与えた豚に比べて、平均日増体量が大きかったことがわかりました . したがって、クエン酸銅は離乳仔豚の成長を促進し、飼料効率を向上させるために使用することができます .
豚の糞便銅排泄
研究によると、クエン酸銅を銅として125 ppm含む飼料を与えた場合、硫酸銅を銅として250 ppm含む飼料を与えた場合に比べて、糞便銅排泄量が減少しました . これは、クエン酸銅は豚の飼料における硫酸銅の環境に優しい代替品として使用できることを示唆しています .
ブロイラーの成長性能
ブロイラーの飼料へのクエン酸銅の添加は、平均日増体量を増加させることがわかった . しかし、平均日飼料摂取量と飼料効率は、飼料中の硫酸銅またはクエン酸銅の影響を受けませんでした .
ブロイラーの栄養素利用
飼料への硫酸銅またはクエン酸銅の添加は、ブロイラーの粗タンパク質とエネルギーの消化率を増加させました . これは、クエン酸銅がブロイラーの栄養素利用を向上させる可能性があることを示しています .
ブロイラーの抗酸化能力
ブロイラーの飼料への銅の添加により、血清Cu-Znスーパーオキシドジスムターゼとセルロプラスミンの活性が増加しました . これは、クエン酸銅がブロイラーの抗酸化能力を高める可能性があることを示唆しています
作用機序
Target of Action
Cupric citrate, also known as 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt, primarily targets enzymes and proteins that require copper as a cofactor . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is involved in the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase .
Mode of Action
Cupric citrate interacts with its targets by donating or accepting an electron during the switch between Cu(I) and Cu(II), acting as a cofactor for various enzymes . It can also stabilize the conformations of proteins by binding to them . Excess copper ions can generate reactive oxygen species (ros), leading to cytotoxicity .
Biochemical Pathways
Cupric citrate affects several biochemical pathways. For instance, it interferes with the Krebs cycle by inhibiting the enzyme aconitase . This compound also plays a role in copper metabolism in organisms like yeast, affecting enzyme activities and protein configuration .
Pharmacokinetics
Copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source .
Result of Action
The molecular and cellular effects of cupric citrate’s action include the generation of DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions . It also influences the post-absorptive metabolism of lipids and changes bacterial populations in the intestine, reducing inflammation caused by pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cupric citrate. For instance, in the aquatic system, the toxic capacity of copper nanoparticles can be affected by the presence of organic materials, water temperature, and the genetic makeup and physiological characteristics of fish species
生化学分析
Biochemical Properties
Cupric Citrate plays a role in biochemical reactions, particularly in the citric acid cycle . It is well suited to bind to aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle .
Cellular Effects
It is known that copper ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cupric Citrate involves its interaction with enzymes in the citric acid cycle. Specifically, it binds to aconitase but lacks the hydroxyl group necessary for the enzyme to complete its reaction, thereby interfering with the cycle .
Metabolic Pathways
Cupric Citrate is involved in the citric acid cycle, a crucial metabolic pathway. It interacts with the enzyme aconitase, but its lack of a hydroxyl group prevents the enzyme from completing its reaction .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt can be achieved through a reaction involving copper acetate and citric acid in water.", "Starting Materials": ["Copper acetate", "Citric acid", "Water"], "Reaction": [ "Dissolve copper acetate in water to form a solution", "Add citric acid to the solution and stir until dissolved", "Heat the solution to 80-90°C and maintain the temperature for 3-4 hours", "Cool the solution to room temperature and filter the resulting precipitate", "Wash the precipitate with water and dry it in a vacuum oven", "The resulting product is 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt" ] } | |
CAS番号 |
10402-15-0 |
分子式 |
C6H5CuO7- |
分子量 |
252.65 g/mol |
IUPAC名 |
copper;2-(carboxymethyl)-2-oxidobutanedioate |
InChI |
InChI=1S/C6H7O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);/q-1;+2/p-2 |
InChIキー |
ANIGJPSKHKFUNC-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2] |
正規SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])[O-].[Cu+2] |
沸点 |
Decomposes (NTP, 1992) Decomposes |
Color/Form |
Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution Colorless, translucent crystals or powder Rhombic crystals from water with 1 mol of water of crystallization |
密度 |
1.54 at 68 °F (USCG, 1999) - Denser than water; will sink 1.665 g/cu cm at 20 °C BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C Density: 1.542 g/cu cm /Citric acid monohydrate/ White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ |
引火点 |
100 °C |
melting_point |
307 °F (anhydrous) (NTP, 1992) 153 °C |
物理的記述 |
Green to blue crystals or powder; [MSDSonline] |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
141633-96-7 |
溶解性 |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very soluble in water; freely soluble in ethanol; soluble in ether In water, 3.83X10+5 mg/L at 25 °C Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform 592.0 mg/mL Solubility in water, g/100ml at 20 °C: 59 Very soluble in water, slightly soluble in ether Freely soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



